![molecular formula C15H14N4O3S B4775202 N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4775202.png)
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide
Overview
Description
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide, also known as BMB or BMB-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMB-4 is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 works by inhibiting the activity of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. CK2 is involved in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 can disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, inhibit inflammation, and reduce angiogenesis. N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing the accumulation of amyloid-beta in the brain.
Advantages and Limitations for Lab Experiments
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 has several advantages for lab experiments. It is a potent inhibitor of CK2 and can be used to study the role of CK2 in various cellular processes. N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 is also relatively easy to synthesize, making it readily available for research purposes. However, N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 has some limitations. It can be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
Future Directions
There are several future directions for the study of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4. One area of research is the development of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 analogs with improved potency and selectivity. Another area of research is the use of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 in combination with other drugs to enhance its therapeutic effects. Finally, the use of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 in animal models of disease could provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 has also been shown to have anti-inflammatory and anti-angiogenic properties. In addition, N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide-4 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15(12-2-1-9-23-12)16-10-3-4-11(14-13(10)17-22-18-14)19-5-7-21-8-6-19/h1-4,9H,5-8H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFBIZXRJXLPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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